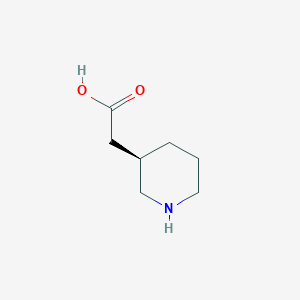

(R)-2-(Piperidin-3-YL)acetic acid

Description

Significance of Chiral Piperidine (B6355638) Derivatives in Academic Contexts

The piperidine ring is a fundamental scaffold found in a vast array of natural products and synthetic pharmaceuticals. thieme-connect.comresearchgate.net The introduction of chirality into the piperidine structure, creating what are known as chiral piperidine derivatives, has become a significant area of focus in medicinal chemistry and drug discovery. researchgate.netthieme-connect.com This is because the specific three-dimensional arrangement of atoms in a chiral molecule can dramatically influence its interaction with biological targets, which are themselves chiral. thieme-connect.com

The strategic incorporation of chiral piperidine scaffolds into drug candidates offers several key advantages:

Modulation of Physicochemical Properties : Chirality can alter properties such as solubility and lipophilicity, which are critical for a molecule's absorption and distribution in the body. thieme-connect.comdoaj.org

Enhancement of Biological Activity and Selectivity : A specific enantiomer (one of the two mirror-image forms of a chiral molecule) often exhibits significantly higher potency towards its intended biological target compared to the other. researchgate.netthieme-connect.com This stereoselectivity can also lead to fewer off-target effects.

Reduction of Toxicity : In some cases, one enantiomer may be responsible for the desired therapeutic effect while the other is inactive or contributes to toxicity. thieme-connect.comthieme-connect.com Utilizing the pure, active enantiomer can therefore lead to a safer pharmacological profile. thieme-connect.com

Due to these favorable effects, the synthesis and application of chiral piperidines are a prevailing theme in the quest for novel therapeutics to combat a wide range of diseases. thieme-connect.comresearchgate.net

Overview of Research Trajectories for (R)-2-(Piperidin-3-YL)acetic acid

Research involving this compound primarily revolves around its utility as a specialized chiral building block in organic synthesis. bldpharm.comrsc.org Its defined stereochemistry and dual functionality make it an attractive starting material or intermediate for constructing larger, more intricate molecules with precise three-dimensional structures. mdpi.com

The main research trajectories for this compound can be summarized as:

Asymmetric Synthesis : The development of synthetic routes to produce this compound in an enantiomerically pure form is a key research area. Methods often start from readily available chiral precursors, such as amino acids like L-glutamic acid, and involve multiple synthetic steps to construct the chiral piperidine ring system. niscpr.res.in

Intermediate for Complex Target Molecules : The compound serves as a crucial intermediate in the synthesis of larger molecules, particularly those with potential pharmaceutical applications. mdpi.comrsc.org For instance, the (S)-piperidin-3-yl moiety, a closely related structure, is a key component of MK-4827, a potent inhibitor of poly(ADP-ribose)polymerase (PARP) that has been investigated in clinical trials for cancer therapy. acs.org

Scaffold for Library Synthesis : In drug discovery, fragments and scaffolds like this compound are used to generate libraries of related compounds. nih.govwhiterose.ac.uk By chemically modifying the amine or carboxylic acid groups, researchers can systematically explore the structure-activity relationship (SAR) of a new class of molecules, aiming to optimize properties like target binding and potency. acs.orgrsc.org

Table 2: Examples of Research Applications for Piperidine-based Acetic Acid Scaffolds

| Research Area | Application/Target Molecule Class | Significance |

|---|---|---|

| Oncology | PARP Inhibitors (e.g., MK-4827) | The piperidine ring is crucial for binding to the enzyme active site, leading to potent inhibition of cancer cell proliferation in BRCA-mutant tumors. acs.org |

| Thrombotic Disorders | Factor Xa Inhibitors | Piperidine acetic acid derivatives have been designed as inhibitors of coagulation factors to prevent thrombosis. google.com |

| Antispasmodic Agents | Bietamiverine and Dipiproverine | The synthesis of these agents has been achieved using a related chiral phenylpiperidin-1-yl-acetic acid, demonstrating the utility of this class of compounds. researchgate.net |

The research focus remains on leveraging the specific stereochemistry and functional handles of this compound to access novel and complex chemical matter for various applications, most notably in the field of medicinal chemistry. rsc.orgacs.org

Structure

3D Structure

Properties

CAS No. |

1260587-80-1; 74494-52-3 |

|---|---|

Molecular Formula |

C7H13NO2 |

Molecular Weight |

143.186 |

IUPAC Name |

2-[(3R)-piperidin-3-yl]acetic acid |

InChI |

InChI=1S/C7H13NO2/c9-7(10)4-6-2-1-3-8-5-6/h6,8H,1-5H2,(H,9,10)/t6-/m1/s1 |

InChI Key |

WKXRHAACRPUBIC-ZCFIWIBFSA-N |

SMILES |

C1CC(CNC1)CC(=O)O |

solubility |

not available |

Origin of Product |

United States |

Stereochemical Characterization and Analysis of R 2 Piperidin 3 Yl Acetic Acid

Determination of Absolute Configuration

The unambiguous assignment of the three-dimensional arrangement of atoms at a stereocenter is fundamental to understanding a chiral molecule's properties and interactions. For (R)-2-(Piperidin-3-YL)acetic acid, the absolute configuration is denoted by the (R)-descriptor according to the Cahn-Ingold-Prelog priority rules. The primary methods for the empirical determination of absolute configuration include single crystal X-ray crystallography and, in some cases, can be inferred through chiroptical methods in conjunction with theoretical calculations.

Single crystal X-ray crystallography stands as the definitive method for determining the absolute configuration of a chiral molecule. This technique provides a detailed three-dimensional map of the electron density within a crystal, allowing for the precise determination of the spatial arrangement of each atom. For chiral molecules, the collection of anomalous dispersion data allows for the unambiguous assignment of the absolute stereochemistry.

The general procedure for such an analysis would involve:

Growing a single crystal of high quality from a solution of enantiomerically pure this compound or a suitable salt thereof.

Mounting the crystal on a goniometer and exposing it to a focused X-ray beam.

Collecting the diffraction data as the crystal is rotated.

Solving the crystal structure using direct methods or Patterson methods and refining the structural model against the collected data.

Determining the absolute configuration by analyzing the anomalous scattering effects.

The resulting crystallographic information would not only confirm the (R)-configuration but also provide detailed insights into bond lengths, bond angles, and intermolecular interactions within the crystal lattice.

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of enantiomers, thereby enabling the assessment of enantiomeric purity. This method relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and, consequently, their separation.

A specific, validated chiral HPLC method for this compound is not publicly documented. However, the development of such a method can be guided by successful separations of analogous compounds. For example, a robust chiral HPLC method was developed for the enantiomeric separation of (R)-N-tert-butoxy carbonyl-piperidine-3-carboxylic acid hydrazide, a key intermediate in the synthesis of a pharmaceutical agent. manchester.ac.uk The details of this analogous method provide a valuable starting point for the analysis of this compound.

Table 1: Illustrative Chiral HPLC Conditions for a Related 3-Substituted Piperidine (B6355638) Derivative

| Parameter | Condition |

| Compound | (R)-N-tert-butoxy carbonyl-piperidine-3-carboxylic acid hydrazide manchester.ac.uk |

| Column | Chiralpak IA manchester.ac.uk |

| Mobile Phase | n-hexane:ethanol (70:30, v/v) manchester.ac.uk |

| Flow Rate | 1.0 mL/min manchester.ac.uk |

| Detection | UV at 225 nm manchester.ac.uk |

| Column Temperature | 30°C manchester.ac.uk |

| Resolution (Rs) | > 10 manchester.ac.uk |

This table presents data for an analogous compound and serves as a guide for method development for this compound.

For a non-chromophoric compound like this compound, pre-column derivatization with a UV-active agent may be necessary to facilitate detection. A study on the estimation of the enantiomeric impurity in piperidin-3-amine (B1201142) employed pre-column derivatization with p-toluenesulfonyl chloride to introduce a chromophore, allowing for UV detection. researchgate.net A similar strategy could be adopted for the target compound.

Studies on Stereochemical Stability and Racemization Pathways

The stereochemical stability of a chiral compound is a critical parameter, as racemization can lead to a loss of biological activity and the formation of undesired stereoisomers. Racemization involves the conversion of one enantiomer into its mirror image, ultimately leading to a 1:1 mixture (a racemate) which is optically inactive.

Specific studies on the stereochemical stability and racemization pathways of this compound are not extensively reported. However, potential racemization pathways can be hypothesized based on its structure. The chiral center in this compound is a tertiary carbon within the piperidine ring. For racemization to occur, the bond to the chiral center must be broken and reformed, or the stereocenter must be temporarily rendered achiral.

One potential, though likely high-energy, pathway could involve the deprotonation of the carbon atom bearing the acetic acid group, followed by reprotonation. However, the acidity of this proton is expected to be low, making this pathway less probable under normal conditions.

A more relevant consideration for related compounds is the potential for racemization during synthesis or under specific chemical conditions. For instance, in the synthesis of 3-phenyl substituted-2-piperazine acetic acid esters, racemization of the final products was observed. nih.gov This highlights the importance of carefully selecting reaction conditions to preserve the stereochemical integrity of chiral piperidine derivatives.

Factors that can influence stereochemical stability include:

pH: Both acidic and basic conditions can potentially catalyze racemization, depending on the specific mechanism.

Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier for racemization.

Solvent: The polarity and protic nature of the solvent can influence the stability of intermediates involved in racemization pathways.

Empirical studies to assess the stereochemical stability of this compound would involve subjecting the compound to various stress conditions (e.g., different pH values, elevated temperatures) and monitoring the enantiomeric purity over time using a validated chiral HPLC method.

Enantiomeric Excess Determination Methodologies

Enantiomeric excess (e.e.) is a measure of the purity of a chiral sample and is defined as the absolute difference between the mole fractions of the two enantiomers. It is a critical quality attribute for enantiomerically pure compounds.

The primary method for determining the enantiomeric excess of this compound would be the aforementioned chiral HPLC. Once a suitable method is developed and validated, the peak areas of the two enantiomers can be integrated, and the e.e. can be calculated using the following formula:

e.e. (%) = [ (AreaR - AreaS) / (AreaR + AreaS) ] x 100

Where AreaR and AreaS are the peak areas of the (R)- and (S)-enantiomers, respectively.

Table 2: Example of Enantiomeric Excess Calculation from Chiral HPLC Data

| Enantiomer | Retention Time (min) | Peak Area |

| (S)-enantiomer | 8.5 | 5,000 |

| (R)-enantiomer | 10.2 | 995,000 |

| Calculation | e.e. (%) = [ (995,000 - 5,000) / (995,000 + 5,000) ] x 100 = 99.0% |

This table provides a hypothetical example of an enantiomeric excess calculation.

Other methods for determining enantiomeric excess, though less common for routine analysis than chiral HPLC, include:

NMR Spectroscopy with Chiral Shift Reagents or Chiral Solvating Agents: In the presence of a chiral auxiliary, the enantiomers of a compound can form transient diastereomeric complexes that exhibit distinct signals in the NMR spectrum. libretexts.orglibretexts.org The integration of these signals allows for the quantification of the enantiomeric ratio.

Gas Chromatography (GC) on a Chiral Stationary Phase: Similar to chiral HPLC, this method can be used if the compound is volatile or can be derivatized to be volatile.

Capillary Electrophoresis (CE) with a Chiral Selector: CE can offer high separation efficiency and is another powerful tool for chiral separations.

The validation of any method for determining enantiomeric excess is crucial and typically involves assessing its linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ) for the minor enantiomer. researchgate.netnih.gov

Role of R 2 Piperidin 3 Yl Acetic Acid As a Chiral Building Block in Advanced Organic Synthesis

Integration into Multi-Step Synthetic Sequences

The incorporation of (R)-2-(Piperidin-3-YL)acetic acid into multi-step syntheses is a testament to its utility as a robust and versatile intermediate. Its piperidine (B6355638) ring can be strategically modified, and the carboxylic acid group provides a handle for a variety of chemical transformations. This allows for the systematic construction of intricate molecular architectures.

One of the significant challenges in organic synthesis is the creation of enantiomerically pure compounds, as different enantiomers of a molecule can have vastly different biological activities. The use of chiral building blocks like this compound provides a direct and efficient way to introduce a specific stereochemistry into a target molecule, often simplifying complex synthetic routes and avoiding costly and time-consuming chiral separations. nih.gov

Continuous-flow synthesis, a modern technique in chemical manufacturing, has also benefited from the use of well-defined building blocks. flinders.edu.au The predictable reactivity of this compound and its derivatives makes them suitable for integration into these automated systems, which can improve efficiency, safety, and scalability of multi-step syntheses. flinders.edu.au

Scaffold for Novel Heterocyclic Systems and Hybrid Molecules

The piperidine ring is a prevalent structural motif in a vast number of natural products and pharmaceutical compounds. niscpr.res.in this compound serves as an excellent starting point for the synthesis of novel heterocyclic systems by leveraging the reactivity of both the piperidine nitrogen and the carboxylic acid.

For instance, the piperidine nitrogen can be functionalized through N-alkylation or N-acylation, while the carboxylic acid can be converted into amides, esters, or other functional groups. These transformations can lead to the formation of fused or spirocyclic heterocyclic systems with diverse and potentially valuable biological properties. The development of new synthetic methodologies, such as multicomponent reactions, further expands the possibilities for creating complex molecules from relatively simple starting materials like this compound. mdpi.com

The synthesis of hybrid molecules, which combine structural features from different classes of compounds, is a growing area of drug discovery. The unique combination of a cyclic amine and a carboxylic acid in this compound makes it an ideal scaffold for creating such hybrids, potentially leading to compounds with novel modes of action.

Contribution to the Synthesis of Biologically Relevant Chiral Amines and Amino Acid Analogues

Chiral amines and non-natural amino acids are of paramount importance in medicinal chemistry. yale.edu They are key components of many drugs and are used to modulate the properties of peptides and other biologically active molecules. yale.educhemimpex.com this compound is a direct precursor to a variety of valuable chiral amines and amino acid analogues.

For example, reduction of the carboxylic acid group can yield the corresponding chiral amino alcohol, while various chemical manipulations can lead to the synthesis of substituted chiral piperidines. These compounds are often sought after as intermediates in the synthesis of pharmaceuticals. beilstein-journals.org

The synthesis of optically active 3-aminopiperidines is of particular interest due to their presence in a number of drugs. beilstein-journals.org While various methods exist for their preparation, the use of chiral starting materials like derivatives of this compound can provide a more direct and efficient route to the desired enantiomer. beilstein-journals.orggoogle.compatsnap.com

Furthermore, the structural similarity of this compound to natural amino acids makes it a valuable building block for the synthesis of peptide mimics and other amino acid analogues. mdpi.com These modified amino acids can be incorporated into peptides to enhance their stability, bioavailability, or biological activity.

Below is a table summarizing some of the key applications and synthetic transformations involving this compound and its derivatives.

| Application/Transformation | Description | Significance |

| Synthesis of Chiral Amines | Reduction of the carboxylic acid or other functional group manipulations to produce enantiomerically pure amines. | Provides key intermediates for pharmaceuticals and other biologically active compounds. yale.edubeilstein-journals.org |

| Synthesis of Amino Acid Analogues | Used as a scaffold to create non-natural amino acids for incorporation into peptides and other molecules. | Can enhance the therapeutic properties of peptides and other drugs. mdpi.com |

| Scaffold for Heterocyclic Synthesis | The piperidine ring and carboxylic acid are modified to create novel fused, spiro, or substituted heterocyclic systems. | Leads to the discovery of new compounds with potentially valuable biological activities. |

| Integration into Multi-Step Synthesis | Utilized as a key intermediate in the total synthesis of complex natural products and pharmaceuticals. | Simplifies synthetic routes and allows for the efficient introduction of chirality. nih.gov |

Structure Activity Relationship Sar Investigations of R 2 Piperidin 3 Yl Acetic Acid Derivatives

Impact of Stereochemistry on Molecular Recognition and Biological Interactions

The spatial arrangement of atoms in a molecule, or its stereochemistry, is paramount in determining how it interacts with biological targets such as receptors and enzymes. For derivatives of (R)-2-(Piperidin-3-YL)acetic acid, the chirality at the C3 position of the piperidine (B6355638) ring is a critical determinant of biological activity. The fixed (R)-configuration dictates a specific orientation of the acetic acid side chain, which in turn governs the molecule's ability to fit into the binding pocket of its target protein.

Studies on related piperidine-3-carboxylic acid derivatives have consistently shown that stereoisomers can exhibit vastly different potencies and even different pharmacological profiles. For instance, in a series of hydroxy- and amino-substituted piperidine-3-carboxylic acids, the relative stereochemistry of the substituents significantly impacted their affinity for GABA receptors and uptake systems. nih.gov It is therefore anticipated that the (S)-enantiomer of 2-(piperidin-3-yl)acetic acid would display a markedly different biological activity profile compared to the (R)-enantiomer. The precise orientation of the carboxyl group and the piperidine ring nitrogen, which can act as hydrogen bond donors and acceptors, is crucial for molecular recognition.

The conformation of the piperidine ring, which typically exists in a chair form, further influences the spatial relationship between the substituents. The acetic acid side chain at the C3 position can adopt either an axial or an equatorial position. The equilibrium between these two conformations is influenced by the solvent environment and the potential for intramolecular hydrogen bonding between the carboxylic acid group and the piperidine nitrogen. rsc.org The (R)-configuration will favor a specific chair conformation to minimize steric hindrance, thereby presenting a defined pharmacophore to the biological target.

Systematic Structural Modifications for Activity Modulation

The systematic modification of the this compound scaffold is a key strategy to fine-tune its biological activity, selectivity, and pharmacokinetic properties. These modifications can be broadly categorized into alterations of the piperidine ring, the acetic acid side chain, and the piperidine nitrogen.

Piperidine Ring Modifications: Introducing substituents at various positions on the piperidine ring can significantly impact activity. For example, studies on nipecotic acid derivatives have shown that adding a hydroxyl group at the C4 position can modulate GABA uptake inhibitory activity, with the stereochemistry of the new chiral center being crucial. nih.gov Similarly, introducing alkyl or aryl groups could enhance lipophilicity, potentially improving membrane permeability.

Acetic Acid Side Chain Modifications: The carboxylic acid moiety is often a key interaction point with the biological target. Esterification or amidation of the carboxyl group can serve as a prodrug strategy to improve oral bioavailability. Furthermore, replacing the carboxylic acid with other acidic bioisosteres, such as a tetrazole or a phosphonic acid, could lead to altered potency and selectivity.

Piperidine Nitrogen Modifications: The secondary amine of the piperidine ring offers a prime location for modification. N-alkylation or N-arylation can significantly alter the compound's physicochemical properties, such as its basicity and lipophilicity. For instance, in a series of nipecotic acid derivatives designed as multi-targeting agents for Alzheimer's disease, amidation of the piperidine nitrogen with various carboxylic acids bearing antioxidant properties yielded compounds with interesting pharmacological profiles. nih.govmdpi.com

The following table illustrates potential modifications and their expected impact on the properties of this compound derivatives, based on findings from related piperidine compounds.

| Modification Site | Modification Type | Potential Impact | Supporting Evidence from Related Compounds |

| Piperidine Ring (C4, C5) | Hydroxylation, Alkylation | Modulate potency and selectivity, alter lipophilicity | Hydroxylated nipecotic acid derivatives show altered GABA uptake inhibition. nih.gov |

| Acetic Acid Side Chain | Esterification, Amidation | Prodrug strategy, improve bioavailability | Common strategy for carboxylic acid-containing drugs. |

| Acetic Acid Side Chain | Bioisosteric Replacement | Alter potency and selectivity | Standard medicinal chemistry approach. |

| Piperidine Nitrogen | N-Alkylation, N-Arylation | Modulate basicity, lipophilicity, and target interaction | N-substituted nipecotic acid derivatives show diverse biological activities. nih.govmdpi.com |

Computational Approaches in SAR Elucidation

Computational chemistry provides powerful tools to understand and predict the structure-activity relationships of molecules like this compound derivatives at an atomic level. These methods allow for the rational design of new compounds with improved properties.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a specific protein target. For this compound derivatives, docking studies can elucidate how different substituents on the piperidine ring or modifications to the acetic acid side chain affect the binding affinity and mode.

These studies can reveal key interactions, such as hydrogen bonds, ionic interactions, and hydrophobic contacts, between the ligand and the amino acid residues in the active site of the target protein. For example, the carboxylate of the acetic acid moiety would be expected to form a salt bridge with a positively charged residue (e.g., arginine or lysine), while the piperidine nitrogen could act as a hydrogen bond donor or acceptor. By comparing the docking scores and binding poses of a series of derivatives, researchers can build a robust SAR model and prioritize the synthesis of compounds with the highest predicted activity.

Density Functional Theory (DFT) Calculations for Conformational and Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. DFT calculations are invaluable for understanding the intrinsic properties of this compound derivatives that govern their reactivity and interactions.

One of the key applications of DFT is to perform a detailed conformational analysis. As previously mentioned, the piperidine ring can exist in different chair conformations, and the acetic acid side chain can be either axial or equatorial. DFT calculations can accurately predict the relative energies of these different conformers, providing insight into the most stable and likely bioactive conformation. rsc.org This information is crucial for understanding the molecule's shape and how it presents its functional groups for interaction with a biological target.

Furthermore, DFT can be used to calculate various electronic properties, such as the molecular electrostatic potential (MEP), highest occupied molecular orbital (HOMO), and lowest unoccupied molecular orbital (LUMO). The MEP map highlights the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, indicating likely sites for electrostatic interactions. The HOMO and LUMO energies are related to the molecule's ability to donate and accept electrons, respectively, which is important for understanding its reactivity and potential for charge-transfer interactions within a protein binding site.

By combining the insights from molecular docking and DFT calculations, a comprehensive understanding of the SAR for this compound derivatives can be achieved, paving the way for the rational design of new and more effective therapeutic agents.

Computational and Preclinical Biological Research on R 2 Piperidin 3 Yl Acetic Acid Derivatives

In Silico Prediction of Biological Activity Spectra (e.g., PASS Prediction)

In the early stages of drug discovery, computational tools are employed to forecast the spectrum of biological activities a compound might possess. One such tool is the PASS (Prediction of Activity Spectra for Substances) online service. clinmedkaz.orgclinmedkaz.org This software analyzes the structure of a compound to predict its potential pharmacological effects, mechanisms of action, and specific toxicities. clinmedkaz.org

The prediction is based on a structure-activity relationship analysis of a large database of known biologically active substances. The results are presented as a list of potential activities with corresponding probabilities for being active (Pa) and inactive (Pi). clinmedkaz.org A high Pa value (e.g., >0.7) suggests a high likelihood of the compound exhibiting that particular activity in experimental tests, while a value between 0.3 and 0.7 indicates a notable probability. clinmedkaz.org For piperidine (B6355638) derivatives, PASS analysis has predicted a wide range of potential biological effects. clinmedkaz.orgclinmedkaz.org For instance, a study on N-(2,5-dimethyl-1H-pyrrol-1-yl)isonicotinamide, which contains a related heterocyclic structure, showed a high predicted probability as a Taurine dehydrogenase inhibitor. iajpr.com

| Predicted Biological Activity | Probability of Activity (Pa) Range for Piperidine Derivatives | Therapeutic Area Implication |

|---|---|---|

| Enzyme Inhibition (e.g., Kinase, Protease) | 0.5 - 0.8 | Oncology, Inflammation |

| Neurotransmitter Uptake Inhibition | 0.5 - 0.7 | Central Nervous System Disorders |

| Antineoplastic | Variable | Oncology |

| Anti-inflammatory | Variable | Inflammatory Diseases |

| Antimicrobial | Variable | Infectious Diseases |

| Anti-dyskinetic / Anti-parkinsonian | Variable | Neurodegenerative Diseases |

This table illustrates the types of biological activities commonly predicted for piperidine-based compounds using in silico tools like PASS, based on general findings for the structural class. clinmedkaz.orgclinmedkaz.org

Computational Target Identification and Validation

Identifying the specific molecular targets with which a compound interacts is a critical step in understanding its mechanism of action. researchgate.net Computational, or in silico, approaches play a significant role in this process by predicting potential protein targets based on the chemical structure of the ligand. clinmedkaz.orgresearchgate.net Web-based tools like SwissTargetPrediction analyze a compound's 2D and 3D structure and compare it to a database of known ligands to identify the most probable macromolecular targets. clinmedkaz.org

For new piperidine derivatives, these computational methods have successfully predicted interactions with a variety of protein classes. clinmedkaz.orgclinmedkaz.org The primary predicted targets often include enzymes, G-protein coupled receptors (GPCRs), ion channels, and transporters. clinmedkaz.org This prediction helps to narrow down the focus for subsequent experimental validation, which is a more time-consuming and costly process. researchgate.net For example, in silico screening led to the identification of 2-(thiophen-2-yl)acetic acid derivatives as inhibitors of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), a key target in inflammation and cancer. nih.gov

| Target Class | Specific Examples | Relevance |

|---|---|---|

| Enzymes | Kinases, Proteases, Oxidoreductases, Hydrolases, mPGES-1 | Metabolic regulation, signal transduction, inflammation |

| G-Protein Coupled Receptors (GPCRs) | Histamine (B1213489) Receptors, Opioid Receptors | Neurotransmission, pain perception, immune response |

| Ion Channels | Voltage-gated Sodium Channels, Calcium Channels | Neuronal excitability, cardiac function |

| Transporters | Neurotransmitter Transporters (e.g., Dopamine (B1211576), Acetylcholine) | Synaptic signal termination, CNS disorders |

This table summarizes the common molecular target classes for piperidine derivatives as identified through computational prediction methods. clinmedkaz.orgclinmedkaz.orgnih.gov

General Preclinical Evaluation Methodologies for Biological Activity

Following computational predictions, preclinical evaluation involves a series of in vitro and ex vivo experiments to confirm and quantify the biological activity of the compounds. These assays provide concrete data on a compound's efficacy and selectivity.

Many piperidine derivatives are evaluated for their ability to inhibit or enhance the activity of specific enzymes. nih.gov A common target class is the cholinesterases—acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)—which are relevant in neurodegenerative disorders like Alzheimer's disease. mdpi.comnih.gov

The standard methodology for assessing cholinesterase inhibition is a spectrophotometric assay based on the Ellman method. In this assay, the enzyme (AChE or BChE) hydrolyzes a substrate (acetylthiocholine or butyrylthiocholine), producing thiocholine. This product then reacts with Ellman's reagent (DTNB) to produce a colored compound that can be measured. The presence of an inhibitor reduces the rate of color formation. The results are typically expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to reduce enzyme activity by 50%. nih.govmdpi.com For example, certain piperidinyl-quinoline acylhydrazone derivatives have been identified as potent inhibitors of both AChE and BuChE, with IC₅₀ values in the low micromolar range. nih.gov

| Compound Type | Target Enzyme | Measured Activity (IC₅₀) | Reference Compound |

|---|---|---|---|

| Piperidinyl-quinoline acylhydrazone (Compound 8c) | Acetylcholinesterase (AChE) | 5.3 ± 0.51 µM | Neostigmine (16.3 ± 1.12 µM) |

| Piperidinyl-quinoline acylhydrazone (Compound 8g) | Butyrylcholinesterase (BChE) | 1.31 ± 0.05 µM | Donepezil (7.23 ± 0.12 µM) |

| Quinoline thiosemicarbazone with piperidine | AChE / BChE (Dual Inhibitor) | 9.68 µM / 11.59 µM | Donepezil |

This table presents example findings from in vitro enzyme modulation assays for various piperidine derivatives, demonstrating their inhibitory potential against cholinesterases. nih.govmdpi.com

The interaction of piperidine derivatives with G-protein coupled receptors (GPCRs) is a key area of investigation. Receptor binding assays are used to determine a compound's affinity for a specific receptor and its functional effect (e.g., agonist, antagonist, or inverse agonist).

A common technique is the radioligand binding assay. For instance, to evaluate interactions with the histamine H3 receptor, membranes from cells expressing the receptor are incubated with a radioactive ligand. A test compound's ability to displace the radioligand indicates its binding affinity, which is quantified as an inhibition constant (Ki). researchgate.net To determine functional activity, assays such as the guanosine (B1672433) 5′-O-(3-[³⁵S]thio)triphosphate ([³⁵S]GTPγS) binding assay are used. An antagonist will block the binding stimulated by an agonist, while an inverse agonist will decrease the basal level of GTPγS binding. The potency of an inverse agonist is measured by its EC₅₀ value. researchgate.net A study on the piperidine derivative BF2.649 showed it to be a potent competitive antagonist (Ki of 0.16 nM) and a powerful inverse agonist (EC₅₀ of 1.5 nM) at the human histamine H3 receptor. researchgate.net

Computational predictions often suggest that piperidine derivatives may act as inhibitors of neurotransmitter reuptake. clinmedkaz.org Such activity is highly relevant for treating CNS disorders. Preclinical studies aim to verify this by measuring the compound's effect on the function of specific transporters for neurotransmitters like dopamine, serotonin, and norepinephrine.

These studies can be conducted using synaptosomes (isolated nerve terminals) or cell lines that express the transporter of interest. The assay typically involves measuring the uptake of a radiolabeled neurotransmitter in the presence and absence of the test compound. A reduction in uptake signifies an inhibitory effect. Functional assays can also provide indirect evidence; for example, in vivo microdialysis studies in animal models can measure changes in extracellular neurotransmitter levels in specific brain regions following administration of the compound. An increase in levels of dopamine and acetylcholine (B1216132) in the prefrontal cortex was observed after administration of a piperidine-based H3 receptor antagonist, suggesting an impact on neurotransmitter systems. researchgate.net

The potential of piperidine derivatives as antimicrobial agents is evaluated using standardized microbiological techniques. biointerfaceresearch.comscielo.br These methods determine a compound's ability to inhibit the growth of or kill various pathogenic microorganisms, including Gram-positive and Gram-negative bacteria. researchgate.netnih.gov

A primary screening method is the disc diffusion assay . Here, paper discs impregnated with the test compound are placed on an agar (B569324) plate that has been uniformly inoculated with a specific bacterium. After incubation, the diameter of the clear zone of growth inhibition around the disc is measured to provide a qualitative assessment of antibacterial activity. biointerfaceresearch.com

For quantitative evaluation, the broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC). This is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. nih.gov Serial dilutions of the compound are prepared in a 96-well microplate, and each well is inoculated with a standardized bacterial suspension. The MIC is determined by visual inspection or by measuring optical density. frontiersin.org Peptides containing a 2-(4-aminopiperidin-4-yl)acetic acid moiety have shown potent activity against multidrug-resistant (MDR) pathogens, including Methicillin-resistant Staphylococcus aureus (MRSA), with MIC values in the low micromolar range. nih.gov

| Compound/Derivative | Bacterial Strain | Activity (MIC in µM) |

|---|---|---|

| H₂N-β³,³-Pip(ULA)-PEA (P2) | MDR A. baumannii | 3.1 |

| H₂N-β³,³-Pip(ULA)-PEA (P2) | MRSA | 6.2 |

| H₂N- β³,³-Pip(ULA)- β²,²-Ac₆c-PEA (P4) | MDR K. pneumoniae | 3.1 |

| H₂N- β³,³-Pip(ULA)- β²,²-Ac₆c-PEA (P4) | MRSA | 3.1 |

| (E)-ethyl 3-(p-(2-(piperidin-1-yl) ethoxy) phenyl) acrylate | Staphylococcus aureus | Zone of Inhibition: 12 mm |

| (E)-ethyl 3-(p-(2-(piperidin-1-yl) ethoxy) phenyl) acrylate | Escherichia coli | Zone of Inhibition: 10 mm |

This table provides examples of the antimicrobial activity of various piperidine derivatives against different bacterial strains, as determined by MIC and disc diffusion assays. biointerfaceresearch.comnih.gov

Advanced Spectroscopic and Analytical Characterization Techniques for Research on R 2 Piperidin 3 Yl Acetic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for elucidating the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H and ¹³C NMR for Structural Elucidation

One-dimensional ¹H (proton) and ¹³C NMR spectra are used to map the carbon-hydrogen framework of a molecule. For (R)-2-(Piperidin-3-YL)acetic acid, these spectra provide the initial and most crucial data for structural verification. nih.gov

The ¹H NMR spectrum would be expected to show distinct signals for each unique proton in the molecule. The chemical shifts are influenced by neighboring atoms and functional groups. Protons adjacent to the electronegative nitrogen atom and the carboxylic acid group would appear at a lower field (higher ppm).

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The carbon of the carbonyl group in the carboxylic acid is particularly diagnostic, appearing significantly downfield.

Predicted ¹H and ¹³C NMR Data for this compound

| ¹H NMR | ¹³C NMR | |||

|---|---|---|---|---|

| Position | Predicted δ (ppm) | Multiplicity | Position | Predicted δ (ppm) |

| -COOH | ~10-12 | Broad Singlet | C=O | ~175 |

| -NH | ~8-9 | Broad Singlet | C3 | ~35-40 |

| H2, H6 (axial & equatorial) | ~2.5-3.5 | Multiplets | C2, C6 | ~45-55 |

| -CH₂-COOH | ~2.3-2.6 | Doublet | -CH₂-COOH | ~40-45 |

| H3 | ~2.0-2.4 | Multiplet | C4, C5 | ~25-30 |

| H4, H5 (axial & equatorial) | ~1.4-1.9 | Multiplets |

Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments provide correlational data that reveals how atoms are connected within a molecule, resolving ambiguities that may arise from one-dimensional spectra. huji.ac.ilucl.ac.uk

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. sdsu.edu Cross-peaks in a COSY spectrum of this compound would confirm the connectivity of protons around the piperidine (B6355638) ring and on the acetic acid side chain. For instance, the proton at C3 would show correlations to the protons at C2, C4, and the methylene (B1212753) protons of the acetic acid group.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbons to which they are directly attached. sdsu.eduscribd.com It is invaluable for definitively assigning the signals in the ¹³C NMR spectrum by linking them to their corresponding, and often more easily interpreted, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range couplings between protons and carbons over two to three bonds. sdsu.eduyoutube.com It is critical for piecing together the molecular fragments. Key HMBC correlations would be observed from the methylene protons of the acetic acid group to the carbonyl carbon and to carbons C3 and C4 of the piperidine ring, confirming the attachment point of the side chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close to each other in space, irrespective of whether they are connected through bonds. ucl.ac.ukprinceton.edu NOESY is particularly useful for determining the stereochemistry and preferred conformation of the molecule. For this compound, NOESY could elucidate the spatial relationship between the acetic acid side chain and the protons on the piperidine ring, helping to confirm the ring's conformation.

Summary of Key Expected 2D NMR Correlations

| Experiment | Correlating Nuclei | Information Gained |

|---|---|---|

| COSY | ¹H ↔ ¹H | Shows proton-proton coupling pathways within the piperidine ring and side chain. |

| HSQC | ¹H ↔ ¹³C (1 bond) | Assigns each carbon signal to its directly attached proton(s). |

| HMBC | ¹H ↔ ¹³C (2-3 bonds) | Confirms connectivity between molecular fragments, such as the link between the side chain and the ring. |

| NOESY | ¹H ↔ ¹H (through space) | Determines stereochemistry and conformational preferences of the piperidine ring and side chain. |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound and can provide structural information through fragmentation analysis. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to four or five decimal places). chemrxiv.orgnih.gov This precision allows for the unambiguous determination of a molecule's elemental formula by distinguishing between compounds with the same nominal mass but different atomic compositions. For this compound (C₇H₁₃NO₂), HRMS would be used to confirm its elemental composition by matching the experimentally measured mass to the calculated exact mass.

Calculated Exact Mass: 143.09463 Da

Expected HRMS Result: An observed mass of 143.0946 ± 0.0005 Da (or better) would provide strong evidence for the C₇H₁₃NO₂ formula.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar, thermally fragile molecules like amino acids. nih.govresearchgate.net It typically generates protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode with minimal fragmentation.

For this compound, ESI-MS in positive ion mode would be expected to produce a prominent ion at an m/z corresponding to the protonated molecule. scielo.br

Expected Ion: [C₇H₁₃NO₂ + H]⁺

Expected m/z: 144.1019

Tandem mass spectrometry (ESI-MS/MS) can be performed by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation. The resulting fragmentation pattern provides valuable structural information. Common fragmentation pathways for similar piperidine alkaloids include the loss of water (H₂O) or the cleavage of the piperidine ring. scielo.brscispace.com

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. docbrown.info Specific functional groups absorb IR radiation at characteristic frequencies (wavenumbers), making IR spectroscopy an excellent tool for identifying the functional groups present in a molecule. pressbooks.publibretexts.org

The structure of this compound contains a secondary amine (-NH-), a carboxylic acid (-COOH), and saturated C-H bonds. Each of these groups has a distinct signature in the IR spectrum. The very broad absorption from the carboxylic acid O-H stretch and the sharp, strong C=O stretch are typically the most diagnostic peaks. libretexts.orgmasterorganicchemistry.com

Predicted IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (Carboxylic Acid) | Stretch | 2500-3300 | Broad, Strong |

| N-H (Secondary Amine) | Stretch | 3300-3500 | Moderate |

| C-H (sp³ Aliphatic) | Stretch | 2850-2960 | Strong |

| C=O (Carboxylic Acid) | Stretch | 1700-1725 | Strong, Sharp |

| C-O (Carboxylic Acid) | Stretch | 1210-1320 | Strong |

| C-N (Amine) | Stretch | 1000-1250 | Moderate |

Emerging Research Directions for R 2 Piperidin 3 Yl Acetic Acid and Its Analogues

Development of Next-Generation Stereoselective Synthetic Methodologies

The precise control of stereochemistry is paramount in drug development, as different stereoisomers of a molecule can exhibit vastly different pharmacological and toxicological profiles. For complex scaffolds like (R)-2-(Piperidin-3-YL)acetic acid, which features a stereocenter adjacent to a flexible ring system, the development of robust and highly stereoselective synthetic routes is a major focus of contemporary organic chemistry. Researchers are moving beyond classical methods to innovate pathways that offer high efficiency, modularity, and exquisite control over the three-dimensional arrangement of atoms.

Key strategies include the use of advanced transition-metal catalysis and novel cyclization reactions. For instance, rhodium-catalyzed processes involving C-H insertion and cyclopropanation of donor/acceptor carbenes have emerged as powerful tools for the site-selective and stereoselective functionalization of the piperidine (B6355638) ring. nih.gov By carefully selecting the rhodium catalyst and the nitrogen-protecting group, chemists can direct the introduction of arylacetate groups to the C2, C3, or C4 positions with exceptional control over diastereoselectivity, often achieving diastereomeric ratios greater than 30:1 and high levels of enantiomeric excess (81-95% ee). nih.gov

Another sophisticated approach involves a modular synthesis starting from a versatile piperidine tricarboxylate intermediate. This method allows for the scalable, enantiopure synthesis of a core scaffold which can then undergo sequential, site-selective decarboxylative functionalizations using modern photocatalytic or transition metal-catalyzed reactions to install a wide variety of substituents with high precision. acs.orgacs.org Other innovative methods being explored include:

Iridium(III)-Catalyzed Sequential Cascades: These reactions can form two new C-N bonds in a single process to build the piperidine ring, with the use of water as a solvent helping to prevent racemization and enabling a route to highly enantioselective C4-substituted piperidines. nih.gov

Gold-Catalyzed Oxidative Amination: This technique allows for the cyclization of non-activated alkenes to form substituted piperidines, offering a direct route to functionalized heterocyclic systems. nih.gov

Radical Cyclization: The 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters provides a novel pathway to 2,4,5-trisubstituted piperidines, yielding only two of the four possible diastereoisomers with diastereomeric ratios up to 40:1. nih.gov

These next-generation methodologies are crucial for building libraries of complex and stereochemically pure piperidine analogues, enabling a more thorough exploration of their structure-activity relationships.

| Methodology | Key Features & Reagents | Stereochemical Outcome | Reference |

|---|---|---|---|

| Rhodium-Catalyzed C-H Insertion & Cyclopropanation | Uses donor/acceptor carbenes; catalyst selection (e.g., Rh₂(S-DOSP)₄) and N-protecting group control site-selectivity (C2, C3, C4). | High diastereoselectivity (>30:1 d.r.) and enantioselectivity (81-95% ee). | nih.gov |

| Modular Synthesis via Piperidine Tricarboxylate | Scalable synthesis of a chiral, orthogonally protected intermediate followed by sequential decarboxylative functionalizations. | Produces single enantio- and diastereomers; allows for multipoint diversification. | acs.orgacs.org |

| Iridium(III)-Catalyzed Asymmetric Cascade | Sequential hydroxyl oxidation, amination, and imine reduction. Uses water as a solvent to prevent racemization. | Provides a route to highly enantioselective C4-substituted piperidines. | nih.gov |

| Radical-Mediated Cyclization | 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters. | Forms 2,4,5-trisubstituted piperidines with high diastereoselectivity (up to 40:1 d.r.). | nih.gov |

Application of Artificial Intelligence and Machine Learning in Drug Design for Piperidine Scaffolds

The intersection of artificial intelligence (AI) and medicinal chemistry is creating a paradigm shift in drug discovery, moving from serendipitous findings to data-driven, predictive design. exlibrisgroup.com For scaffolds like piperidine, which form the basis of a vast number of known bioactive molecules, AI and machine learning (ML) offer powerful tools to navigate and exploit the immense chemical space. These computational methods are applied at nearly every stage of the drug design pipeline, from target identification to lead optimization. nih.gov

A primary application is in virtual screening and property prediction . ML models, such as deep neural networks and support vector machines, are trained on large datasets of known compounds to develop quantitative structure-activity relationships (QSAR). researchgate.net These QSAR models can then screen virtual libraries containing millions of novel piperidine analogues, predicting their biological activity, toxicity, and pharmacokinetic properties without the need for initial synthesis and testing. nih.govresearchgate.net This dramatically accelerates the identification of promising hit compounds.

Furthermore, generative AI models are being used for de novo drug design. These models, which include variational autoencoders (VAEs) and generative adversarial networks (GANs), can learn the underlying patterns of known drugs and generate novel molecular structures with desired properties. nih.govresearchgate.net This allows researchers to design entirely new piperidine-based molecules that are optimized for activity against a specific biological target and possess favorable drug-like characteristics.

| AI/ML Technique | Application in Piperidine Scaffold Drug Design | Potential Outcome | Reference |

|---|---|---|---|

| Quantitative Structure-Activity Relationship (QSAR) | Predicting biological activity, toxicity, and ADME properties of novel piperidine analogues based on their structure. | Prioritization of candidates for synthesis; reduction in failed experiments. | researchgate.net |

| High-Throughput Virtual Screening (HTVS) | Rapidly screening massive virtual libraries of piperidine derivatives against a biological target. | Identification of a small, enriched set of high-potential hit compounds. | nih.gov |

| Generative Models (e.g., VAEs, GANs) | De novo design of entirely new piperidine-based molecules optimized for specific properties. | Creation of novel, patentable chemical entities with high predicted efficacy. | nih.govresearchgate.net |

| Active Learning (AL) | Iteratively and intelligently selecting the most informative compounds to synthesize and test, rapidly improving model accuracy. | Efficient optimization of lead compounds by focusing resources on the most promising areas of chemical space. | blogspot.com |

Exploration of Novel Biological Activity Modalities through Chemical Space Diversification

The structural and stereochemical complexity of this compound provides a rich foundation for chemical space diversification. By systematically modifying the piperidine scaffold—introducing different substituents, altering stereochemistry, and forming fused ring systems—researchers can generate libraries of analogues with unique three-dimensional shapes and functionalities. nih.gov This exploration is critical for discovering novel biological activities and identifying compounds that can modulate new therapeutic targets.

The concept of increasing molecular three-dimensionality is a key driver in modern medicinal chemistry. Moving from flat, two-dimensional aromatic rings to saturated, three-dimensional scaffolds like piperidine significantly increases shape diversity and complexity, providing access to novel interactions with biological targets. nih.govrsc.org This principle is being actively applied to discover new uses for piperidine-based molecules far beyond their traditional applications.

Recent research has demonstrated that analogues derived from piperidine scaffolds can exhibit a remarkable range of biological activities. For example:

Anti-osteoporosis Agents: A series of novel piperidine-3-carboxamide derivatives were designed and synthesized as inhibitors of cathepsin K, a key enzyme involved in bone resorption. One analogue, compound H-9 , showed potent inhibition with an IC₅₀ value of 0.08 µM and demonstrated significant anti-bone resorption effects in vitro. nih.gov

Anticonvulsants: Piperidine-3-carboxylic acid analogues have been investigated for their potential as anticonvulsant agents, with molecular docking studies showing strong interactions with the human GABA transporter 1 (GAT-1). ajchem-a.com

Antifungal and Analgesic Agents: The diversification of the piperidine core has led to compounds with potent biological effects. For instance, certain 2,6-diaryl-3-methyl-4-piperidone oximes exhibit strong antifungal activity against Aspergillus niger, while the parent piperidone compounds show analgesic and local anaesthetic properties. researchgate.net

Herbicidal and Fungicidal Agents: Novel carboxamide compounds containing piperazine (B1678402) and arylsulfonyl moieties have been shown to possess favorable herbicidal activities against dicotyledonous plants and excellent antifungal activities, in some cases superior to commercial fungicides. nih.gov

This diversification strategy, guided by both synthetic innovation and computational prediction, continually expands the therapeutic landscape for piperidine-based compounds, uncovering new leads for a wide array of diseases. ajchem-a.com

| Piperidine Analogue Class | Structural Modification / Diversification | Novel Biological Activity | Key Finding | Reference |

|---|---|---|---|---|

| Piperidine-3-carboxamides | Introduction of carboxamide and various sulfonyl groups. | Anti-osteoporosis (Cathepsin K inhibition) | Compound H-9 showed potent inhibition with an IC₅₀ of 0.08 µM. | nih.gov |

| Piperidine-3-carboxylic acid analogues | Varied substitutions on the core scaffold. | Anticonvulsant (GABA Transporter 1) | In silico studies showed perfect interactions in the active binding site of human GAT-1. | ajchem-a.com |

| 2,6-diaryl-3-methyl-4-piperidones | Creation of oxime derivatives from the piperidone ketone. | Antifungal | Oxime derivatives showed potent activity against Aspergillus niger. | researchgate.net |

| Carboxamides with piperazine moieties | Incorporation of piperazine and arylsulfonyl groups. | Herbicidal & Fungicidal | Some compounds showed superiority over commercial fungicides like Chlorothalonil. | nih.gov |

Q & A

Q. What are the optimal synthetic routes for preparing (R)-2-(piperidin-3-yl)acetic acid in enantiomerically pure form?

The synthesis typically involves functionalization of a pyridine or piperidine scaffold. For example, a key intermediate like 2,6-dichloro-N-cyclohexylnicotinamide can be prepared by condensing 2,6-dichloronicotinoyl chloride with cyclohexylamine in dichloromethane (DCM) using diisopropylethylamine (DIPEA) as a base . Enantiomeric purity is achieved via chiral resolution or asymmetric synthesis. In one protocol, (R)-enantiomers are confirmed by converting the acid to an amide derivative with (S)-1-phenylethylamine and analyzing diastereomer ratios via HPLC or NMR .

Q. What analytical methods are recommended for characterizing this compound and its intermediates?

- NMR Spectroscopy : For structural confirmation, ¹H and ¹³C NMR can identify chiral centers and substituent positions.

- X-ray Crystallography : Used to resolve absolute configurations, as demonstrated for structurally similar compounds (e.g., bond lengths of 1.418–1.419 Å for methoxy groups in 2-(2-methoxyphenyl)acetic acid) .

- HPLC with Chiral Columns : Validates enantiopurity, with mobile phases optimized for polar carboxylic acids .

Q. How should researchers handle this compound safely in the laboratory?

- Storage : Keep sealed in dry, cool conditions (2–8°C) to prevent degradation .

- Exposure Control : Use fume hoods, gloves, and eye protection. In case of skin contact, rinse with water for ≥15 minutes .

- Waste Disposal : Neutralize with a base (e.g., sodium bicarbonate) before disposal to avoid environmental release .

Advanced Research Questions

Q. What pharmacological applications have been explored for this compound derivatives?

The compound serves as a rigid linker in PROTAC® (Proteolysis-Targeting Chimera) development, where its piperidine core enhances ternary complex formation between target proteins and E3 ubiquitin ligases. Structural rigidity improves pharmacokinetic properties by reducing conformational flexibility . Derivatives have also been patented for treating liver disease and cancer, targeting enzymes like mutant IDH1 in leukemia .

Q. How does the stereochemistry of this compound influence its biological activity?

Enantioselectivity is critical for target binding. For example, (R)-configured analogs show higher inhibitory activity against mutant IDH1 (R132H) compared to (S)-isomers. Substitutions at the 2-position of the central pyridine ring further modulate potency, as shown in IC₅₀ studies .

Q. What are the crystallographic insights into hydrogen bonding and packing of this compound derivatives?

In crystal structures, carboxylic acid dimers form via O–H···O hydrogen bonds (2.6–2.7 Å). Additional C–H···O interactions (≤3.2 Å) stabilize the lattice. For example, 2-(2-methoxyphenyl)acetic acid exhibits centrosymmetric packing through dimer pairs, with methoxy groups tilted 15–20° from the aromatic plane .

Q. How can structure-activity relationships (SAR) guide the optimization of this compound derivatives?

- Piperidine Substitution : N-Fmoc protection enhances solubility for solid-phase synthesis .

- Carboxylic Acid Bioisosteres : Replacing the acid with esters or amides can improve membrane permeability .

- Heterocyclic Modifications : Pyridin-3-yl or pyrazolyl groups at the 2-position increase binding affinity to kinase targets .

Q. What are the stability challenges of this compound under varying pH and temperature conditions?

The compound is stable at pH 4–7 but undergoes decarboxylation above pH 9. Thermal degradation begins at 140–150°C, forming piperidine and CO₂. Storage at ≤8°C in inert atmospheres (N₂/Ar) is recommended .

Q. How can researchers validate the enantiomeric excess (ee) of synthesized this compound?

- Chiral Derivatization : React with (S)-1-phenylethylamine to form diastereomeric amides, separable via HPLC .

- Circular Dichroism (CD) : Compare Cotton effects with known standards.

- Polarimetry : Measure specific rotation ([α]ᴅ) against literature values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.